3-(2-Bromo-ethyl)-oxazolidin-2-one
Overview
Description
“3-(2-Bromo-ethyl)-oxazolidin-2-one” is likely a brominated organic compound. It contains an oxazolidin-2-one group, which is a type of heterocyclic compound containing a five-membered ring made up of three carbon atoms, one nitrogen atom, and one oxygen atom .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, brominated compounds are often synthesized through bromination reactions. For instance, bromoacetic acid can be synthesized from acetic acid through a reaction involving acetic anhydride, pyridine, and bromine .Molecular Structure Analysis
The molecular structure of “this compound” would likely include a five-membered oxazolidin-2-one ring with a two-carbon (ethyl) side chain attached to one of the carbon atoms in the ring. This ethyl side chain would be brominated, meaning it would have a bromine atom attached .Chemical Reactions Analysis
Brominated compounds like “this compound” can undergo various chemical reactions. For example, they can participate in elimination reactions, where a molecule of HBr is removed to form an alkene . They can also react with amines to form amides .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. For example, ethyl bromoacetate, a related brominated compound, is a liquid at room temperature with a molecular weight of 167.001 Da .Scientific Research Applications
Enzymatic Synthesis in Pharmaceutical Compounds
3-(2-Bromo-ethyl)-oxazolidin-2-one is a key component in the enzymatic synthesis of various oxazolidin-2-ones, which are multifunctional compounds with diverse biological and pharmacological activities. Yadav and Pawar (2014) explored the enzymatic synthesis of oxazolidin-2-one derivatives using 2-aminoalochol and dimethyl carbonate. They specifically examined the synthesis of 3-ethyl-1,3-oxazolidin-2-one, proposing a reaction mechanism and studying the kinetic modeling of consecutive reactions, which is crucial for pharmaceutical compound development (Yadav & Pawar, 2014).
Antibacterial Properties
Oxazolidin-2-ones, including this compound, have shown potential as antibacterial agents. A study by Reck et al. (2005) focused on the development of 4-substituted 1,2,3-triazoles as novel oxazolidinone antibacterial agents, highlighting the relevance of oxazolidinones in addressing antibiotic resistance and improving the safety profile of antibacterial drugs (Reck et al., 2005).
Synthetic Organic Chemistry Applications
This compound serves as a valuable building block in synthetic organic chemistry. Zappia et al. (2007) reviewed the synthesis and applications of 1,3-oxazolidin-2-one nucleus, emphasizing its role in the construction of various synthetic compounds and its importance in medicinal chemistry (Zappia et al., 2007).
Development of Novel Antimicrobial Agents
The development of novel oxazolidinone derivatives as potential antimicrobial agents is another significant application. Devi et al. (2013) synthesized several oxazolidinone derivatives and evaluated their antibacterial and antifungal activities, demonstrating the compound's utility in creating new antimicrobial solutions (Devi et al., 2013).
Catalytic Synthesis Processes
The compound plays a role in catalytic synthesis processes. Boersch et al. (2016) explored the one-pot synthesis of 4-(hetero)aryl substituted 5-(2-oxoethyl) oxazol-2(3H)-ones, indicating the compound's role in facilitating complex chemical reactions (Boersch et al., 2016).
Biomedical and Immunological Applications
This compound also finds applications in biomedical research and immunology. Kronek et al. (2011) studied the cytotoxicity and immunological effects of poly(2-oxazolines), which include this compound derivatives. Their research demonstrated the low cytotoxicity and potential biomedical applications of these compounds (Kronek et al., 2011).
Mechanism of Action
The mechanism of action of “3-(2-Bromo-ethyl)-oxazolidin-2-one” would depend on its specific chemical structure and the reaction conditions. For example, in an elimination reaction, a base would remove a hydrogen ion from the carbon atom next to the one holding the bromine, leading to the formation of an alkene .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(2-bromoethyl)-1,3-oxazolidin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrNO2/c6-1-2-7-3-4-9-5(7)8/h1-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDEXBUYVNOGGEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1CCBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89869-36-3 | |
Record name | 3-(2-bromoethyl)-1,3-oxazolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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